azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is a chemical compound known for its unique properties due to the presence of multiple fluorine atoms. This compound is of interest in various fields of scientific research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate typically involves the reaction of hexafluoropropan-2-ol with an amine source under controlled conditions. One common method is the diazotization of aminopyridines and aminoquinolines with tert-butyl nitrite in hexafluoropropan-2-ol in the absence of acids or other initiators . This method leverages the relatively acidic character of hexafluoropropan-2-ol to promote the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexafluoropropan-2-one, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions, particularly in peptide chemistry.
Biology: Employed in the study of protein folding and stability due to its ability to dissolve peptides and proteins.
Industry: Utilized in the production of fluorinated polymers and other advanced materials.
Mechanism of Action
The mechanism by which azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate exerts its effects is primarily through its high ionizing power and ability to stabilize various intermediates in chemical reactions . It facilitates reactions by acting as a polar solvent, enhancing the reactivity of the reactants. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable products.
Comparison with Similar Compounds
Similar Compounds
Hexafluoroisopropanol: Similar in structure but lacks the amino group.
Trifluoroethanol: Contains fewer fluorine atoms and has different reactivity.
Uniqueness
Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate is unique due to the presence of both amino and fluorinated groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring high stability and specific reactivity patterns.
Properties
Molecular Formula |
C3H6F6N2O |
---|---|
Molecular Weight |
200.08 g/mol |
IUPAC Name |
azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-olate |
InChI |
InChI=1S/C3H2F6NO.H3N/c4-2(5,6)1(10,11)3(7,8)9;/h10H2;1H3/q-1;/p+1 |
InChI Key |
IWFMKKLDPOBEHS-UHFFFAOYSA-O |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(N)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.